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For Researchers, Scientists, and Drug Development Professionals

Abstract
Tribromoacetamide (TBAA), a halogenated derivative of acetamide, is a compound of interest

in various chemical and pharmaceutical research areas. Its utility as an intermediate in the

synthesis of other molecules, including disinfection byproducts like tribromoacetonitrile,

necessitates a thorough understanding of its chemical properties.[1] This technical guide

provides a comprehensive overview of the core chemical properties of 2,2,2-

tribromoacetamide, including its physicochemical characteristics, proposed synthesis and

purification protocols, spectral data for characterization, reactivity, and stability. This document

is intended to serve as a valuable resource for researchers, scientists, and professionals in

drug development who may work with or encounter this compound.

Physicochemical Properties
2,2,2-Tribromoacetamide is a solid at room temperature. A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2,2-Tribromoacetamide
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Property Value Reference

IUPAC Name 2,2,2-tribromoacetamide [2]

CAS Number 594-47-8 [2]

Molecular Formula C₂H₂Br₃NO [2]

Molecular Weight 295.76 g/mol [2]

Melting Point 121.5 °C [1]

Appearance Solid (predicted)

XLogP3 1.5 [2]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 0 [1]

Exact Mass 294.76660 Da [1]

Monoisotopic Mass 292.76865 Da [2]

Topological Polar Surface Area 43.1 Å² [2]

Heavy Atom Count 7 [1]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 2,2,2-tribromoacetamide
is not readily available in the reviewed literature, a probable synthetic route can be inferred

from the synthesis of structurally related compounds. The synthesis of N-aryl-substituted

tribromoacetamides has been reported via the reaction of tribromoacetic acid with the

corresponding aniline in the presence of a coupling agent like phosphoryl chloride.[3] A

plausible pathway for the synthesis of the parent 2,2,2-tribromoacetamide would involve the

amidation of a tribromoacetyl precursor.

Proposed Experimental Protocol for Synthesis
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This proposed protocol is based on the general principles of amide synthesis from acyl

chlorides.

Materials:

Tribromoacetyl chloride

Anhydrous ammonia (gas or a solution in a non-reactive solvent like dioxane)

Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)

Dry ice/acetone bath

Standard glassware for inert atmosphere reactions

Procedure:

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a

drying tube, dissolve tribromoacetyl chloride in the anhydrous solvent.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add a pre-

cooled solution of ammonia in an anhydrous solvent dropwise.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, allow the reaction mixture to warm to room temperature.

Filter the mixture to remove the ammonium chloride byproduct.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Logical Flow of Synthesis:
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Tribromoacetyl Chloride

Nucleophilic Acyl Substitution

Ammonia

2,2,2-Tribromoacetamide

Ammonium Chloride (Byproduct)

Click to download full resolution via product page

Figure 1: Proposed synthesis of tribromoacetamide.

Proposed Experimental Protocol for Purification
Recrystallization is a standard and effective method for purifying solid organic compounds.

Materials:

Crude tribromoacetamide

A suitable solvent system (e.g., ethanol/water, toluene, or chloroform)

Erlenmeyer flask

Heating source (hot plate or water bath)

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

Dissolve the crude tribromoacetamide in a minimum amount of a suitable hot solvent.

If insoluble impurities are present, perform a hot filtration.

Allow the solution to cool slowly to room temperature to promote the formation of well-

defined crystals.

Further cool the solution in an ice bath to maximize crystal yield.

Collect the purified crystals by vacuum filtration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b152587?utm_src=pdf-body-img
https://www.benchchem.com/product/b152587?utm_src=pdf-body
https://www.benchchem.com/product/b152587?utm_src=pdf-body
https://www.benchchem.com/product/b152587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the crystals with a small amount of cold solvent.

Dry the crystals under vacuum to remove any residual solvent.

Spectral Data for Characterization
Specific experimental spectral data for 2,2,2-tribromoacetamide is not widely available in the

public domain. However, based on its chemical structure, the following spectral characteristics

can be predicted.

Table 2: Predicted Spectral Data for 2,2,2-Tribromoacetamide

Technique Predicted Peaks/Signals

¹H NMR

A broad singlet in the region of 6.0-8.0 ppm,

corresponding to the two protons of the amide

group (-NH₂). The chemical shift will be

dependent on the solvent and concentration.

¹³C NMR

Two signals are expected: one for the carbonyl

carbon (C=O) in the range of 160-170 ppm, and

another for the tribromomethyl carbon (-CBr₃) at

a significantly higher field (lower ppm value).

FTIR (cm⁻¹)

- N-H stretching (amide): Two bands in the

region of 3100-3500 cm⁻¹.- C=O stretching

(amide I band): A strong absorption around

1650-1690 cm⁻¹.- N-H bending (amide II band):

Around 1600-1640 cm⁻¹.- C-N stretching:

Around 1400 cm⁻¹.- C-Br stretching: In the

fingerprint region, typically below 800 cm⁻¹.

Mass Spec. (EI)

- Molecular ion peak (M⁺) would be expected,

showing a characteristic isotopic pattern for

three bromine atoms.- Common fragmentation

patterns for amides include the loss of the

amino group (-NH₂) and cleavage of the C-C

bond.
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Reactivity and Stability
Hydrolysis
Amides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic

acid and ammonia or an amine. The hydrolysis of tribromoacetamide would be expected to

produce tribromoacetic acid and ammonia. The electron-withdrawing nature of the three

bromine atoms would likely make the carbonyl carbon more electrophilic and susceptible to

nucleophilic attack.

Hydrolysis Reaction Pathway:

2,2,2-Tribromoacetamide

Hydrolysis

H₂O (Acid or Base Catalyst)

Tribromoacetic Acid

Ammonia

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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